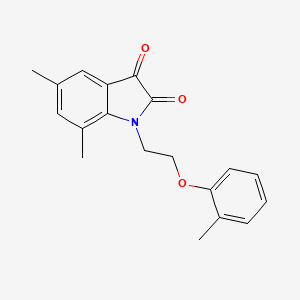
5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis of Novel Compounds
- Bis(indoline-2,3-diones) are used as versatile precursors for the synthesis of novel bis(spirooxindoles) and other derivatives, displaying potential in organic chemistry and drug discovery (Ghozlan et al., 2017).
2. Chemical Transformations and Reactions
- Fischer indolisation studies show the transformation possibilities of related compounds, providing insights into chemical reaction mechanisms (Maddirala et al., 2003).
3. Antiviral Activity Research
- Research into antiviral activity of derivatives, including investigations against influenza and hepatitis C virus, highlights the potential biomedical applications of these compounds (Ivashchenko et al., 2014).
4. Applications in Material Science
- Studies on corrosion inhibition by organic heterocyclic compounds, including indoline-2,3-dione derivatives, suggest applications in material protection and engineering (Tribak et al., 2020).
5. Pharmacological Research
- Evaluation of anti-epileptic effects of new indole derivatives, including indoline-2,3-dione derivatives, indicates their relevance in developing novel therapeutic agents (Swathi & Sarangapani, 2017).
6. Synthesis of Ellipticine Quinone
- Research shows the synthetic pathway for transforming isatin into ellipticine quinone, demonstrating the compound's role in complex synthesis processes (Ramkumar & Nagarajan, 2014).
Propriétés
IUPAC Name |
5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-14(3)17-15(11-12)18(21)19(22)20(17)8-9-23-16-7-5-4-6-13(16)2/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSANWPQYJBZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



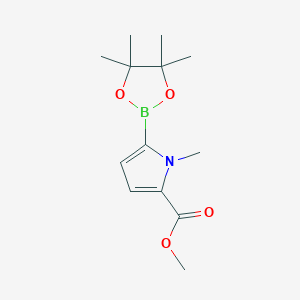
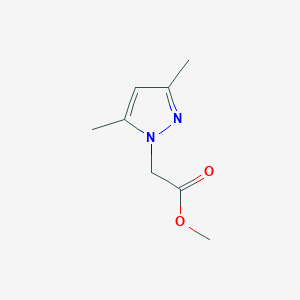
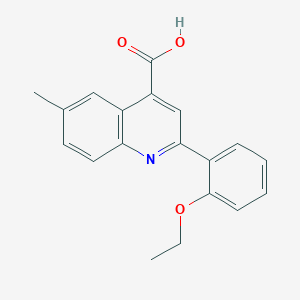
![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
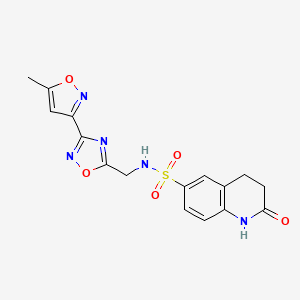
![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)
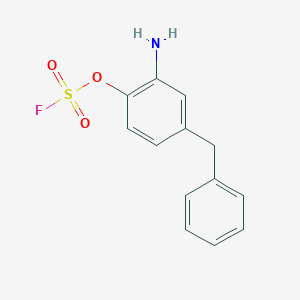

![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)
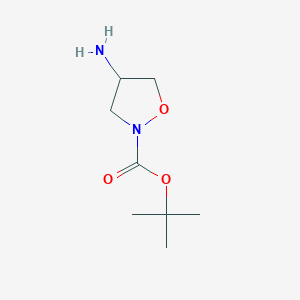
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)